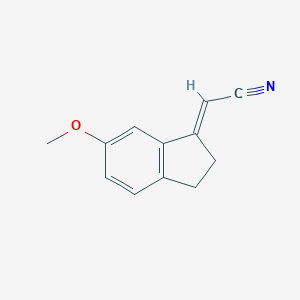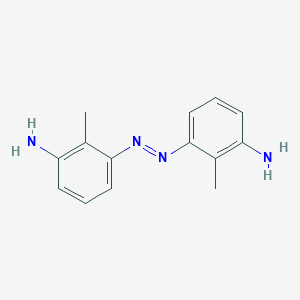
3,3'-Diamino-2,2'-dimethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Diamino-2,2’-dimethylazobenzene’ (DAB) is a synthetic organic compound that has been extensively used in the field of chemistry and biochemistry. It is a diazo compound with the molecular formula C16H18N4 and a molecular weight of 262.34 g/mol. DAB is widely used as a reagent in various organic reactions, and it has been found to have potential applications in the field of photodynamic therapy and cancer research.
Mécanisme D'action
The mechanism of action of 3,3'-Diamino-2,2'-dimethylazobenzene in PDT involves the activation of the compound by light. Upon exposure to light, 3,3'-Diamino-2,2'-dimethylazobenzene undergoes a photochemical reaction that results in the production of singlet oxygen and other ROS. These ROS can cause damage to cancer cells, leading to their destruction.
Effets Biochimiques Et Physiologiques
3,3'-Diamino-2,2'-dimethylazobenzene has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, which can lead to cell death. 3,3'-Diamino-2,2'-dimethylazobenzene has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3,3'-Diamino-2,2'-dimethylazobenzene has been shown to have low toxicity towards normal cells, making it a promising candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3'-Diamino-2,2'-dimethylazobenzene in lab experiments is its ease of synthesis. 3,3'-Diamino-2,2'-dimethylazobenzene can be synthesized using simple and readily available reagents, making it a cost-effective option for research. Additionally, 3,3'-Diamino-2,2'-dimethylazobenzene has been found to have low toxicity towards normal cells, making it a safer option for use in lab experiments.
However, there are also some limitations associated with the use of 3,3'-Diamino-2,2'-dimethylazobenzene in lab experiments. One of the major limitations is its solubility. 3,3'-Diamino-2,2'-dimethylazobenzene is poorly soluble in water, which can make it difficult to work with in aqueous environments. Additionally, 3,3'-Diamino-2,2'-dimethylazobenzene has been found to be unstable under certain conditions, which can limit its shelf life and reproducibility.
Orientations Futures
There are several future directions that can be explored in the field of 3,3'-Diamino-2,2'-dimethylazobenzene research. One potential direction is the development of new synthetic methods for 3,3'-Diamino-2,2'-dimethylazobenzene that can improve its solubility and stability. Additionally, further studies can be conducted to investigate the potential of 3,3'-Diamino-2,2'-dimethylazobenzene as a photosensitizer for PDT of cancer. Other potential applications of 3,3'-Diamino-2,2'-dimethylazobenzene can also be explored, such as its use in the synthesis of novel organic compounds. Overall, the potential of 3,3'-Diamino-2,2'-dimethylazobenzene in various fields of research makes it an exciting area for future exploration.
Méthodes De Synthèse
The synthesis of 3,3'-Diamino-2,2'-dimethylazobenzene involves the reaction of 2,2’-dimethyl-4-nitrosoazobenzene with hydrazine hydrate in the presence of a catalyst. The reaction produces 3,3'-Diamino-2,2'-dimethylazobenzene as a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3,3'-Diamino-2,2'-dimethylazobenzene has been extensively studied for its potential applications in the field of cancer research. It has been found to have photodynamic properties, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells. 3,3'-Diamino-2,2'-dimethylazobenzene has been used in various studies to investigate its potential as a photosensitizer for photodynamic therapy (PDT) of cancer.
Propriétés
Numéro CAS |
143922-97-8 |
|---|---|
Nom du produit |
3,3'-Diamino-2,2'-dimethylazobenzene |
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3-[(3-amino-2-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-11(15)5-3-7-13(9)17-18-14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
Clé InChI |
NOSXDHLEUPGNMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
SMILES canonique |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
Synonymes |
33DIAMINO22DIMETHYLAZOBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



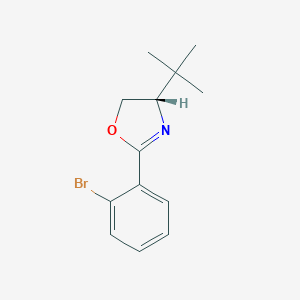
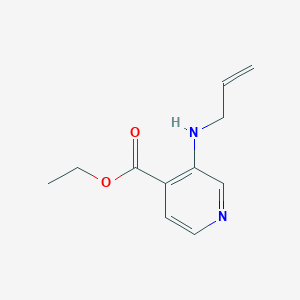
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
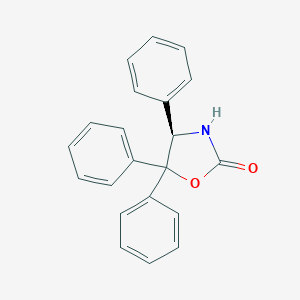

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
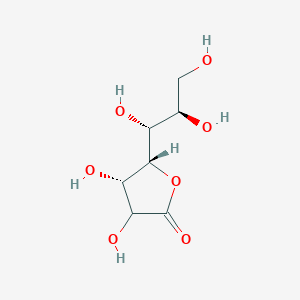
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
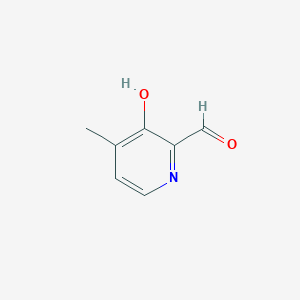
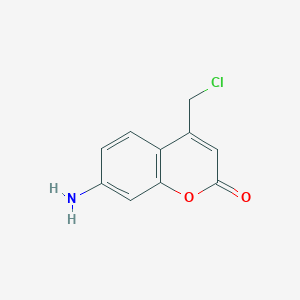
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
